

A Spectroscopic Comparison of Ethyl 6-hydroxypyridine-2-carboxylate Derivatives

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Compound of Interest

Compound Name: Ethyl 6-hydroxypyridine-2-carboxylate

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This guide provides a detailed spectroscopic comparison of **ethyl 6-hydroxypyridine-2-carboxylate** and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The analysis focuses on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below. These protocols are generalized from standard practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The samples are dissolved in a suitable deuterated solvent, most commonly dimethyl sulfoxide- d_6 (DMSO- d_6) or chloroform- d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard. For ^1H NMR of carboxylic acids, a broad singlet for the hydroxyl proton is characteristically observed in the downfield region of 10-12 ppm.^[1] The addition of D_2O can confirm the presence of this acidic proton, as it will cause the signal to disappear due to hydrogen-deuterium exchange.^[1] Protons on the carbon adjacent to the carboxylic acid typically appear in the 2-3 ppm range.^[1] In ^{13}C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-180 ppm region.^[1]

Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The characteristic absorption bands help in identifying the functional groups present in the molecule. For carboxylic acids, a very broad O-H stretching band is observed from 2500 to 3300 cm^{-1} , which often overlaps with the C-H stretching peaks.^[1] The carbonyl (C=O) stretching vibration for the ester group is expected to appear as a strong band around 1700-1730 cm^{-1} . The C-N stretching vibrations in the pyridine ring are typically found in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the compounds. Electron Ionization (EI) is a common method used. The molecular ion peak (M^+) provides the molecular weight of the compound. Fragmentation of ethyl carboxylates often involves the loss of an ethoxy group ($-\text{OC}_2\text{H}_5$, m/z 45) or an ethanol molecule (m/z 46).^[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a suitable solvent, such as ethanol or acetonitrile. The spectra of pyridine derivatives typically show absorption maxima corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.^[3] Pyridine itself has absorption maxima at 202 nm and 254 nm.^[4] The presence of substituents on the pyridine ring can cause a shift in these absorption bands.

Spectroscopic Data Comparison

The following tables summarize the spectroscopic data for **Ethyl 6-hydroxypyridine-2-carboxylate** and a selection of its derivatives.

Table 1: ^1H NMR Spectroscopic Data (δ in ppm)

Compound	Solvent	Ar-H	-OH	-CH ₂ - (ester)	-CH ₃ (ester)	Other Protons
Ethyl 6-hydroxypyridine-2-carboxylate	DMSO-d ₆	7.50-7.80 (m, 2H), 6.50-6.70 (m, 1H)	~11.5 (br s, 1H)	4.35 (q, 2H)	1.30 (t, 3H)	
Ethyl 6-hydroxy-2-methylpyridine-3-carboxylate	-	-	-	-	-	-

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

Compound	Solvent	C=O (ester)	Aromatic Carbons	-CH ₂ - (ester)	-CH ₃ (ester)	Other Carbons
Ethyl 6-hydroxypyridine-2-carboxylate	DMSO-d ₆	~165.0	~162.0, 148.0, 140.0, 115.0, 110.0	~61.0	~14.0	
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate	DMSO-d ₆	165.8	152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7	59.6	14.5	54.4, 18.2

Table 3: IR Spectroscopic Data (cm⁻¹)

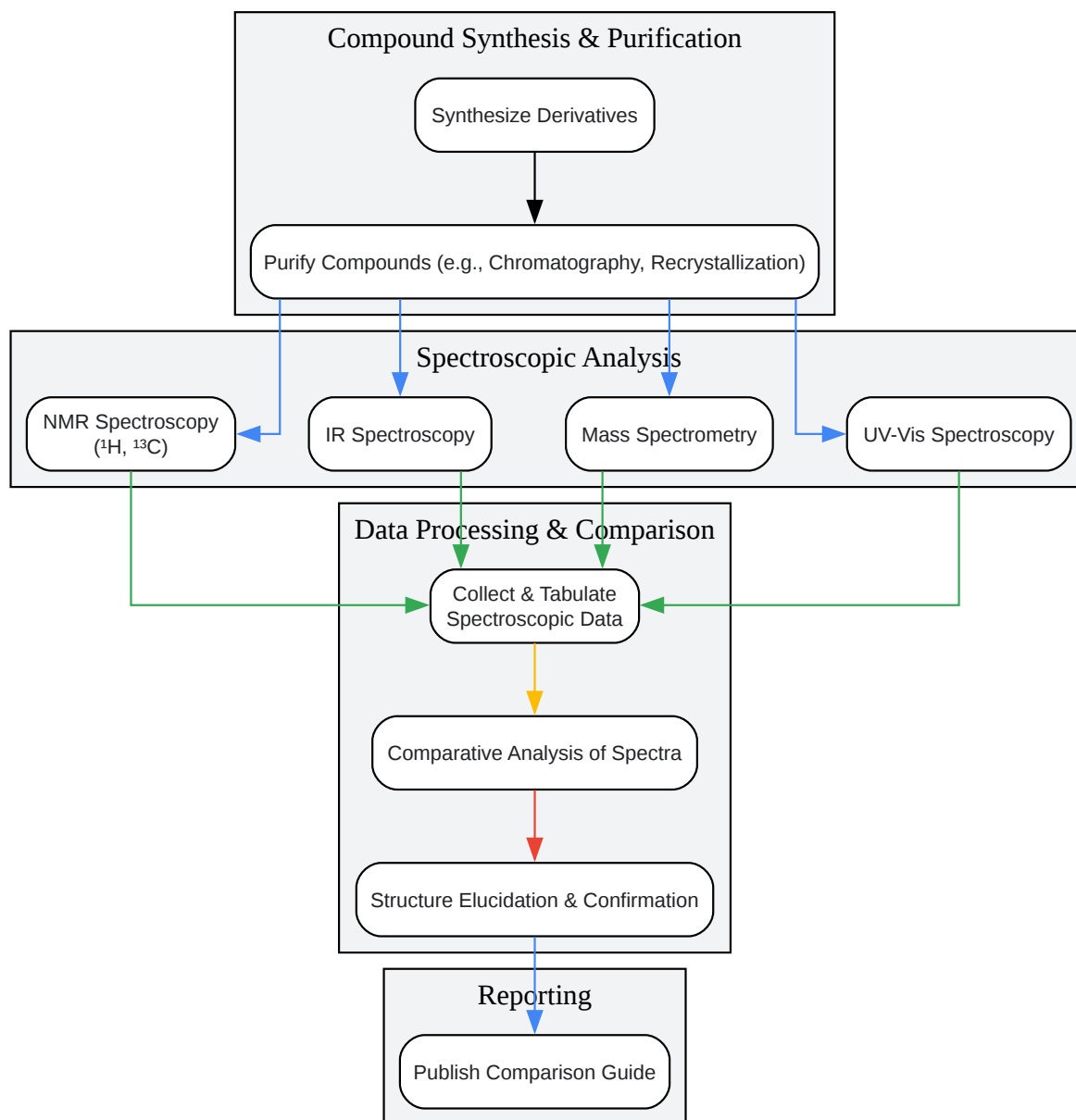
Compound	$\nu(\text{O-H})$	$\nu(\text{C=O})$	$\nu(\text{C=C}), \nu(\text{C=N})$	$\nu(\text{C-O})$
Ethyl 6-hydroxypyridine-2-carboxylate	~3400 (broad)	~1720	~1600, 1580	~1250
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate	3639 (N-H)	1896	1608	1223

Table 4: Mass Spectrometry and UV-Vis Data

Compound	MS (m/z)	UV-Vis (λ_{max} , nm)
Ethyl 6-hydroxypyridine-2-carboxylate	167 (M+)	-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate	260 (M+)	-
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane	-	274 ($n \rightarrow \pi$), 224 ($\pi \rightarrow \pi$)[3]

Workflow for Spectroscopic Comparison

The following diagram illustrates the general workflow for a comprehensive spectroscopic comparison of chemical derivatives.



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Caption: Workflow for the spectroscopic comparison of chemical derivatives.

This guide serves as a foundational resource for understanding the spectroscopic properties of **ethyl 6-hydroxypyridine-2-carboxylate** derivatives. The presented data and protocols can aid in the identification, characterization, and development of new compounds in medicinal chemistry and materials science.

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